4-Formylbenzoic acid
Overview
Description
4-Formylbenzoic acid, also known as 4-Carboxybenzaldehyde, is a chemical compound with the molecular formula C8H6O3 and a molecular weight of 150.13. It is characterized by a benzene ring substituted with both an aldehyde and a carboxylic acid group at the para positions. This compound appears as a pale yellow fine crystalline powder and exhibits high thermal stability with a melting point ranging from 247 to 250°C .
Mechanism of Action
Target of Action
4-Formylbenzoic acid, also known as 4-Carboxybenzaldehyde, is an organic compound that has found applications in the development of sugar chemosensors . It has also shown antibacterial activity against both Gram-positive and Gram-negative bacteria, making it a potential candidate for new antibacterial agents .
Mode of Action
The mechanism of action of this compound involves the activation of the formyl group, allowing it to react with nucleophiles and form the desired products . In the realm of antiviral drug discovery, it serves as a crucial component in the synthesis of peptide-hybrid inhibitors targeting the protease of the dengue virus .
Biochemical Pathways
It reacts with barium carbonate to yield two-dimensional barium (II) coordination polymer .
Pharmacokinetics
It is known that the compound exhibits high thermal stability with a melting point of 247-250°c and is soluble in anhydrous ethanol , which could potentially influence its bioavailability.
Result of Action
The result of this compound’s action can be seen in its applications. For instance, it is used in the development of sugar chemosensors to detect the presence and concentration of sugars, particularly fructose . Additionally, it contributes to the synthesis of compounds designed as human glucagon receptor antagonists with thiazole cores .
Biochemical Analysis
Biochemical Properties
4-Formylbenzoic acid exhibits limited solubility in water but can be dissolved in dimethylformamide (DMF) . It possesses the ability to undergo esterification reactions and alcohol-aldehyde condensation reactions with alcohols . These properties make it a valuable intermediate for various organic synthesis processes .
Cellular Effects
It is known to be a metabolite of aldehydes , which suggests that it may play a role in cellular metabolism.
Molecular Mechanism
Its ability to undergo esterification reactions and alcohol-aldehyde condensation reactions with alcohols suggests that it may interact with various biomolecules in the cell .
Metabolic Pathways
As a metabolite of aldehydes , it may be involved in the metabolism of these compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Formylbenzoic acid can be synthesized through the oxidation of aldehydes. One common method involves the use of copper (II) acetylacetonate (Cu(acac)2) and sodium hydroxide (NaOH) as catalysts, with oxygen as the oxidizing agent. The reaction is carried out by flushing a reaction vessel with oxygen, adding the catalysts, and warming the mixture to 50°C before introducing 1,4-Benzenedicarboxaldehyde (terephthalaldehyde) .
Industrial Production Methods: Industrial production methods for this compound include the diazonium salt method, gas phase catalytic oxidation method, and amide dehydration method. these methods often have drawbacks such as high toxicity, long and complicated processes, high industrial application costs, and low yields .
Chemical Reactions Analysis
4-Formylbenzoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form terephthalic acid.
Reduction: The aldehyde group can be reduced to form 4-hydroxymethylbenzoic acid.
Esterification: It reacts with alcohols to form esters.
Condensation Reactions: It undergoes alcohol-aldehyde condensation reactions with alcohols.
Common reagents used in these reactions include oxidizing agents like oxygen, reducing agents like sodium borohydride, and catalysts like copper (II) acetylacetonate .
Scientific Research Applications
4-Formylbenzoic acid has significant applications in various fields:
Comparison with Similar Compounds
4-Formylbenzoic acid can be compared with other similar compounds such as:
3-Formylbenzoic acid: Similar structure but with the formyl group at the meta position.
4-Mercaptobenzoic acid: Contains a thiol group instead of an aldehyde group.
4-Methoxybenzyl alcohol: Contains a methoxy group instead of a carboxylic acid group
The uniqueness of this compound lies in its dual functional groups (aldehyde and carboxylic acid) at the para positions, which make it a versatile intermediate in various chemical syntheses.
Properties
IUPAC Name |
4-formylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O3/c9-5-6-1-3-7(4-2-6)8(10)11/h1-5H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOUHYARYYWKXHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3027249 | |
Record name | 4-Carboxybenzaldehyde | |
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Molecular Weight |
150.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White powder; [MSDSonline] | |
Record name | 4-Formylbenzoic acid | |
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Boiling Point |
SUBLIMES BEFORE REACHING BOILING POINT | |
Record name | 4-FORMYLBENZOIC ACID | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5719 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
SLIGHTLY SOLUBLE IN HOT WATER; VERY SOLUBLE IN ALCOHOL; SOLUBLE IN ETHER AND IN CHOLROFORM | |
Record name | 4-FORMYLBENZOIC ACID | |
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Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.000375 [mmHg] | |
Record name | 4-Formylbenzoic acid | |
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CAS No. |
619-66-9 | |
Record name | 4-Formylbenzoic acid | |
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URL | https://commonchemistry.cas.org/detail?cas_rn=619-66-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 4-Formylbenzoic acid | |
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Record name | 4-FORMYLBENZOIC ACID | |
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Record name | Benzoic acid, 4-formyl- | |
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Record name | 4-Carboxybenzaldehyde | |
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Record name | 4-formylbenzoic acid | |
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Record name | 4-FORMYLBENZOIC ACID | |
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Record name | 4-FORMYLBENZOIC ACID | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5719 | |
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Melting Point |
256 °C | |
Record name | 4-FORMYLBENZOIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5719 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 4-Formylbenzoic acid?
A1: this compound has the molecular formula C8H6O3 and a molecular weight of 150.13 g/mol.
Q2: How can this compound be spectroscopically characterized?
A2: this compound can be characterized by various spectroscopic methods, including:
- NMR Spectroscopy: 1H and 13C NMR can determine the structure and purity of the compound. []
- FTIR Spectroscopy: Provides information about functional groups present in the molecule, such as carbonyl and carboxyl groups. [, , ]
- UV-Vis Spectroscopy: Offers insights into the compound's electronic structure and can be used to study its interactions with other molecules. [, , , , ]
Q3: What are the applications of this compound in material science?
A3: this compound serves as a valuable building block for synthesizing various materials:
- Liquid Crystals: It can be incorporated into the structure of liquid crystals, influencing their mesomorphic properties. [, , ]
- Metal-Organic Frameworks (MOFs): It acts as a linker in the formation of MOFs, which are porous materials with potential applications in gas storage, separation, and catalysis. [, ]
- Self-Assembled Monolayers: It can be used to functionalize surfaces, creating self-assembled monolayers for various applications. []
Q4: How does this compound influence the properties of the materials it forms?
A4: The incorporation of this compound can significantly affect the properties of the resulting material:
- Mesophase Stability: The presence and position of this compound in liquid crystal structures can influence their mesophase stability and transition temperatures. []
- Porosity and Functionality: In MOFs, the linker length and functionality of this compound can tune the pore size and chemical properties of the framework. []
Q5: Does this compound participate in any catalytic reactions?
A5: While not a catalyst itself, this compound is a valuable building block for synthesizing catalysts:
- Porphyrin-based catalysts: It can be used in synthesizing porphyrin molecules, which, when incorporated into MOFs, can act as efficient catalysts for reactions like the Knoevenagel condensation. []
Q6: Are there examples of this compound derivatives used in catalytic applications?
A6: Yes, derivatives of this compound can be used in catalytic applications:
- Self-replicating catalysts: Imine compounds derived from this compound can act as self-replicating catalysts in imine formation reactions, improving yields by shifting the reaction equilibrium. []
Q7: Have computational methods been applied to study this compound and its derivatives?
A7: Yes, computational chemistry plays a role in understanding this compound and its derivatives:
- Density Functional Theory (DFT): DFT calculations help to determine the electronic structure, vibrational frequencies, and other molecular properties of this compound and its derivatives. [, , ]
- Molecular Docking: Docking simulations are used to predict the binding interactions and affinities of this compound derivatives with biological targets, such as enzymes. []
- QSAR Modeling: Quantitative structure-activity relationship (QSAR) models have been developed to correlate the structural features of this compound derivatives with their biological activities, aiding in the design of new compounds with improved properties. []
Q8: How do structural modifications of this compound affect its properties?
A8: Modifying the structure of this compound by introducing different substituents can significantly influence its properties:
- Electronic Effects: Electron-donating or -withdrawing groups can alter the electron density of the aromatic ring, affecting its reactivity and interactions with other molecules. [, , ]
- Steric Effects: Bulky substituents can introduce steric hindrance, impacting the molecule's ability to interact with enzymes or fit into binding pockets. []
- Hydrogen Bonding: Introducing hydrogen-bond donors or acceptors can influence the molecule's solubility, self-assembly properties, and interactions with biological targets. []
Q9: What is known about the stability of this compound and its derivatives?
A9: The stability of this compound and its derivatives can vary depending on the specific compound and environmental conditions:
- Thermal Stability: Thermogravimetric analysis (TGA) is used to evaluate the thermal stability of this compound derivatives, providing information on their decomposition temperatures. [, ]
- Hydrolytic Stability: The presence of hydrolytically labile groups, such as esters or imines, can affect the stability of this compound derivatives in aqueous solutions. [, ]
Q10: How can the stability and bioavailability of this compound derivatives be improved?
A10: Several formulation strategies can enhance the stability and bioavailability of this compound derivatives:
- Encapsulation: Incorporating the compound into nanoparticles or micelles can protect it from degradation and improve its solubility and delivery to target sites. [, ]
Q11: Which analytical methods are used to characterize this compound?
A11: this compound and its derivatives can be characterized and quantified using various analytical techniques, including:
- High-Performance Liquid Chromatography (HPLC): Allows for separating and quantifying this compound and its derivatives in complex mixtures. []
- Mass Spectrometry (MS): Coupled with HPLC (HPLC-MS), it provides accurate mass information, aiding in the identification and characterization of this compound derivatives. [, , ]
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